molecular formula C7H8N6S B14503207 6-Amino-N-methyl-9H-purine-9-carbothioamide CAS No. 64442-43-9

6-Amino-N-methyl-9H-purine-9-carbothioamide

Katalognummer: B14503207
CAS-Nummer: 64442-43-9
Molekulargewicht: 208.25 g/mol
InChI-Schlüssel: ANEAEWHZMOAGBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-N-methyl-9H-purine-9-carbothioamide is a heterocyclic compound with the molecular formula C₇H₈N₆S It is a derivative of purine, a fundamental structure in biochemistry, and contains both amino and thioamide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-methyl-9H-purine-9-carbothioamide typically involves the reaction of 6-amino-9H-purine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-N-methyl-9H-purine-9-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The thioamide group can be reduced to form amine derivatives.

    Substitution: The amino and thioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Amino-N-methyl-9H-purine-9-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural similarity to purine nucleotides makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-N-methyl-9H-purine-9-carbothioamide involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit enzyme activity by mimicking natural substrates, thereby disrupting normal cellular processes. This inhibition can lead to the accumulation of toxic intermediates or depletion of essential metabolites, ultimately affecting cell viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-9H-purine-9-propanoic acid
  • 6-Amino-N-cyclohexyl-9H-purine-9-carboxamide
  • 6-Amino-9H-purine-9-carboxylic acid methyl ester

Uniqueness

6-Amino-N-methyl-9H-purine-9-carbothioamide is unique due to its specific combination of amino and thioamide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

64442-43-9

Molekularformel

C7H8N6S

Molekulargewicht

208.25 g/mol

IUPAC-Name

6-amino-N-methylpurine-9-carbothioamide

InChI

InChI=1S/C7H8N6S/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11)

InChI-Schlüssel

ANEAEWHZMOAGBB-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)N1C=NC2=C(N=CN=C21)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.